molecular formula C28H25NO4 B11138306 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11138306
M. Wt: 439.5 g/mol
InChI Key: FKWXZHXWPHYBQI-UHFFFAOYSA-N
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Description

2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives This compound is characterized by its unique structure, which includes a chromeno-pyrrole core fused with various functional groups

Properties

Molecular Formula

C28H25NO4

Molecular Weight

439.5 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C28H25NO4/c1-17-15-22-23(16-18(17)2)33-27-24(26(22)30)25(20-7-5-4-6-8-20)29(28(27)31)14-13-19-9-11-21(32-3)12-10-19/h4-12,15-16,25H,13-14H2,1-3H3

InChI Key

FKWXZHXWPHYBQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile (MeCN) followed by the formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the multicomponent reaction approach provides a scalable and efficient route for its synthesis. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of aromatic rings and functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antioxidant Properties : Studies have shown that it can scavenge free radicals effectively.
  • Anticancer Activity : Preliminary investigations suggest potential cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObservations
AntioxidantEffective free radical scavenger
AnticancerCytotoxic effects on cancer cell lines
Anti-inflammatoryInhibition of inflammatory pathways

Pharmacological Insights

The unique properties of 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione make it suitable for various pharmacological applications:

  • Targeting Enzymes : Interaction studies have focused on the binding affinity of this compound with specific enzymes involved in disease processes.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding interactions with biological targets, providing insights into its mechanism of action.

Case Studies and Research Findings

Several case studies have highlighted the therapeutic potential of this compound:

  • A study published in RSC Advances demonstrated the synthesis and evaluation of chromeno-pyrrole derivatives for their anticancer properties. The results indicated that modifications in the substituents significantly affected their biological activity .
  • Another investigation into the anti-inflammatory effects revealed that compounds similar to 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could inhibit COX and LOX enzymes effectively .

Mechanism of Action

The mechanism of action of 2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activity and receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(4-METHOXYPHENYL)ETHYL]-6,7-DIMETHYL-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE stands out due to its fused chromeno-pyrrole structure, which imparts unique chemical and biological properties

Biological Activity

The compound 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione belongs to the chromeno-pyrrole family and has garnered interest due to its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N1O3C_{22}H_{25}N_{1}O_{3} with a molecular weight of approximately 411.4 g/mol. The presence of methoxy and methyl groups enhances its reactivity and biological potential.

Table 1: Structural Characteristics

PropertyValue
Molecular Weight411.4 g/mol
LogP5.4093
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Polar Surface Area61.872

Synthesis

The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-6,7-dimethyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multicomponent reactions. One effective method includes the reaction of appropriate aldehydes with donor groups under controlled conditions to optimize yield and purity.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

  • Antioxidant Activity : Preliminary studies suggest that it may act as an antioxidant, similar to other chromeno-pyrrole derivatives. Antioxidants are crucial in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Properties : The compound has shown potential in inhibiting LPS-induced nitric oxide production in RAW 264.7 macrophages, suggesting anti-inflammatory effects without cytotoxicity at certain concentrations .
  • Glucokinase Activation : Similar compounds have been reported as glucokinase activators, indicating potential applications in metabolic disorders such as diabetes .

Table 2: Biological Activities

Activity TypeObservations
AntioxidantSignificant activity observed
Anti-inflammatoryInhibition of NO production in macrophages
Glucokinase ActivationPotential for metabolic regulation

Case Studies

  • Antioxidant Evaluation : A study demonstrated that derivatives of chromeno-pyrroles exhibited notable antioxidant activity through various assays, confirming their potential therapeutic applications .
  • Anti-inflammatory Mechanism : In vitro studies showed that the compound effectively reduced inflammatory markers in macrophage cell lines without inducing cytotoxicity .
  • Metabolic Impact : Research into similar chromeno-pyrrole compounds highlighted their role as glucokinase activators, which could be beneficial in managing blood sugar levels .

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